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molecular formula C11H19NO2 B8671960 tert-butyl N-[(3-methylidenecyclobutyl)methyl]carbamate

tert-butyl N-[(3-methylidenecyclobutyl)methyl]carbamate

Cat. No. B8671960
M. Wt: 197.27 g/mol
InChI Key: OSKYOZFCZDCIJI-UHFFFAOYSA-N
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Patent
US05246931

Procedure details

In a round bottom flask were placed 9 g of the product from Step A of Example 9, 100 mL of methanol, and 400 mL of dichloromethane. The solution was cooled to -78° C., and ozone was bubbled through the reaction mixture until the solution was blue. The system was flushed with nitrogen for 2.5 h, and then treated with 34 mL of dimethylsulide. After 1 h at -78° C., 0° C. for 1 h, and room temperature for 1 h, the solution was stored in a refrigerator at 5° C. overnight before being concentrated. The crude material was purified by column chromatography to afford the title compound.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][CH:10]1[CH2:13][C:12](=C)[CH2:11]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C[OH:16]>ClCCl>[C:1]([O:5][C:6]([NH:8][CH2:9][CH:10]1[CH2:13][C:12](=[O:16])[CH2:11]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC1CC(C1)=C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a round bottom flask were placed
CUSTOM
Type
CUSTOM
Details
ozone was bubbled through the reaction mixture until the solution
CUSTOM
Type
CUSTOM
Details
The system was flushed with nitrogen for 2.5 h
Duration
2.5 h
ADDITION
Type
ADDITION
Details
treated with 34 mL of dimethylsulide
WAIT
Type
WAIT
Details
0° C. for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
room temperature for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
the solution was stored in a refrigerator at 5° C. overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCC1CC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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